5-HT3A Off-Target Selectivity: BMS-902483 vs. EVP-6124 and A-582941
In HEK293 cells expressing recombinant human 5-HT3A receptors, BMS-902483 exhibited an IC50 of 480 nM in a FLIPR Ca2+ flux assay, compared to 4.0 nM for EVP-6124 and 102 nM for A-582941 under identical assay conditions [1]. This represents a 120-fold weaker 5-HT3A inhibition versus EVP-6124 and a 4.7-fold improvement over A-582941 [1].
| Evidence Dimension | Human 5-HT3A receptor inhibition (FLIPR IC50) |
|---|---|
| Target Compound Data | 480 nM (BMS-902483) |
| Comparator Or Baseline | 4.0 nM (EVP-6124); 102 nM (A-582941) |
| Quantified Difference | 120-fold weaker than EVP-6124; 4.7-fold weaker than A-582941 |
| Conditions | HEK293 cells expressing recombinant human 5-HT3A; FLIPR Ca2+ flux assay |
Why This Matters
Lower 5-HT3A activity minimizes confounding off-target effects in cognition and sensory gating assays, making BMS-902483 a cleaner pharmacological tool than EVP-6124 or A-582941.
- [1] Bristow, L.J., et al. The Novel, Nicotinic Alpha7 Receptor Partial Agonist, BMS-933043, Improves Cognition and Sensory Processing in Preclinical Models of Schizophrenia. PLoS ONE 2016, 11, e0159996. View Source
